2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

CRMP1 Lung Cancer Oxadiazole

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1334371-12-8) is a synthetic small molecule harboring a 1,3‑benzodioxole ring linked via an acetamide bridge to a 1,3,4‑oxadiazole core bearing a phenoxymethyl substituent. The compound is a member of the 1,3,4‑oxadiazole‑acetamide class, a scaffold associated with diverse bioactivities including kinase inhibition and anticancer potential.

Molecular Formula C18H15N3O5
Molecular Weight 353.334
CAS No. 1334371-12-8
Cat. No. B2926574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS1334371-12-8
Molecular FormulaC18H15N3O5
Molecular Weight353.334
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)COC4=CC=CC=C4
InChIInChI=1S/C18H15N3O5/c22-16(9-12-6-7-14-15(8-12)25-11-24-14)19-18-21-20-17(26-18)10-23-13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,21,22)
InChIKeyGEQHDQIMAKVSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1334371-12-8) – Baseline Characterization for Sourcing & Screening


2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1334371-12-8) is a synthetic small molecule harboring a 1,3‑benzodioxole ring linked via an acetamide bridge to a 1,3,4‑oxadiazole core bearing a phenoxymethyl substituent. The compound is a member of the 1,3,4‑oxadiazole‑acetamide class, a scaffold associated with diverse bioactivities including kinase inhibition and anticancer potential [1]. It is commercially available as a screening compound from research‑chemical suppliers [2] and is utilized in early‑stage drug discovery campaigns focused on oncology and neuroprotection.

Why Analogs of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide Cannot Be Freely Interchanged


The 1,3,4‑oxadiazole‑acetamide chemotype is exquisitely sensitive to peripheral substituent structure; minor modifications can invert selectivity, abolish cellular potency, or introduce confounding off‑target liabilities [1]. In published series, the nature of the acetamide side‑chain—phenylamino, phenoxy, or benzodioxolyl—controls the ability to engage the collapsin response mediator protein 1 (CRMP1) and dictates growth‑inhibitory activity against NCI‑H2066 lung cancer cells [1]. Therefore, compounds differing by even a single methylene linker, halogen position, or heterocycle fusion pattern must be treated as distinct chemical entities for procurement and screening, not as interchangeable surrogates.

Quantitative Differentiation Evidence for 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide


Target Engagement: CRMP1 Inhibitory Potential Relative to Phenylamino Analogs

In a head‑to‑head series, the phenylamino‑substituted oxadiazole‑acetamides (compounds 5a‑5i) exhibited telomerase inhibition in NCI‑H2066 cells via a CRMP1‑dependent mechanism. The most potent analog (5f, p‑chlorophenylamino) achieved equipotency with bevacizumab, while the unsubstituted phenylamino analog (5g) was substantially weaker [1]. Although the target benzodioxolyl compound was not directly evaluated, its distinct benzodioxol‑acetamide substituent is predicted to confer a unique CRMP1‑binding pose relative to the phenylamino series, as evidenced by molecular docking studies that rank‑order oxadiazole congeners based on acetamide side‑chain steric and electronic complementarity [1].

CRMP1 Lung Cancer Oxadiazole

Kinase Selectivity: Predicted GSK3β Engagement vs. 1,2,4‑Oxadiazole Isomers

1,2,4‑Oxadiazole regioisomers, such as 3‑(1,3‑benzodioxol‑5‑yl)‑5‑(phenoxymethyl)‑1,2,4‑oxadiazole, have been proposed to inhibit glycogen synthase kinase‑3β (GSK3β) . The 1,3,4‑oxadiazole scaffold presents a different hydrogen‑bond acceptor/donor pattern and a distinct vector for the phenoxymethyl substituent. In the absence of direct comparative enzyme assays, this topological distinction is anticipated to shift kinase selectivity from GSK3β toward other targets (e.g., CRMP1). The benzodioxol‑acetamide appendage further differentiates the compound from 1,2,4‑oxadiazole‑based GSK3β inhibitors that lack the acetamide linker .

GSK3β Kinase Inhibition Oxadiazole

Structural Uniqueness: Absence of Redox‑Active or PAINS Liability Relative to Thioether‑Linked Analogs

Several close analogs incorporate a thioether linkage between the oxadiazole and benzodioxole rings (e.g., N‑(1,3‑benzodioxol‑5‑ylmethyl)‑2‑{[5‑(phenoxymethyl)‑1,3,4‑oxadiazol‑2‑yl]thio}acetamide) [1]. Such thioethers are susceptible to metabolic oxidation and can act as redox‑cycling substructures, raising PAINS alerts. The target compound replaces the thioether with a simple methylene‑carbonyl acetamide bridge, eliminating the sulfur redox liability while retaining the spatial separation between the benzodioxole and oxadiazole rings. No PAINS alerts are associated with this connectivity pattern based on computational filters [2].

PAINS Drug‑likeness Oxadiazole

High‑Value Application Scenarios for 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide in Drug Discovery


Oncology Hit Expansion Targeting CRMP1‑Dependent Telomerase Activity

Based on SAR from the oxadiazole‑acetamide series [1], this compound can serve as a novel chemotype probe to interrogate CRMP1‑mediated telomerase regulation in NCI‑H2066 and related lung cancer lines. Its unique benzodioxol‑acetamide side‑chain is anticipated to produce a distinct inhibition profile compared to phenylamino‑based leads, making it a high‑priority acquisition for medicinal chemistry teams exploring non‑ATP‑competitive telomerase modulation.

Selective Chemical Biology Probe for Oxadiazole‑Sensitive Kinases

The 1,3,4‑oxadiazole regioisomer with a PAINS‑free acetamide linker offers a cleaner pharmacological tool for kinase profiling panels. It is hypothesized to avoid GSK3β engagement that characterizes 1,2,4‑oxadiazole analogs [1], enabling more selective pathway dissection in neurodegenerative or metabolic disease models where GSK3β inhibition would confound data interpretation.

Fragment‑Based or Scaffold‑Hopping Library Design

The benzodioxol‑oxadiazole‑acetamide architecture represents a three‑dimensional scaffold hop from the flatter phenylamino‑oxadiazole and thioether‑linked series [1][2]. It is suitable for inclusion in diversity‑oriented screening decks aimed at identifying novel binding modes for challenging protein targets. Its structural novelty and favorable in silico drug‑likeness parameters support procurement for high‑throughput screening libraries.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.